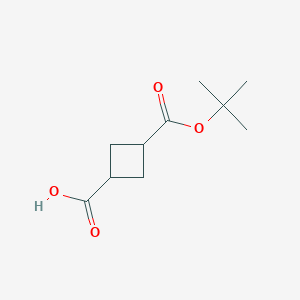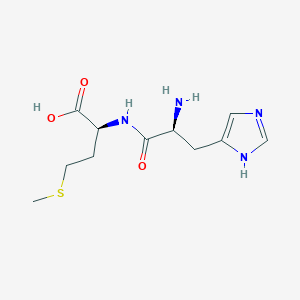
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pyrazole carboxylates are a class of organic compounds that contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” refers to an ethyl group (–CH2CH3), and “carboxylate” refers to a carboxylate group (–COO–), which is the ionized form of a carboxylic acid .
Synthesis Analysis
The synthesis of ethyl pyrazole carboxylates often involves the reaction of hydrazines with β-dicarbonyl compounds . The exact method can vary depending on the specific substituents on the pyrazole ring .Molecular Structure Analysis
The molecular structure of ethyl pyrazole carboxylates consists of a pyrazole ring attached to an ethyl carboxylate group . The exact structure can vary depending on the specific substituents on the pyrazole ring .Chemical Reactions Analysis
Ethyl pyrazole carboxylates can undergo a variety of chemical reactions, including reactions with hydrazines to form pyrazole derivatives . The exact reactions can vary depending on the specific substituents on the pyrazole ring .Physical And Chemical Properties Analysis
Ethyl pyrazole carboxylates are typically solid at room temperature . They have a molecular weight of around 140.14 g/mol . They are typically soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and catalysis. It has been used as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and carbohydrates. Additionally, its high solubility in water makes it a useful tool for drug discovery and development.
Wirkmechanismus
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate is believed to act as a Lewis acid, promoting the formation of a covalent bond between two molecules by donating a pair of electrons to the reaction. This reaction is known as a nucleophilic substitution, and is important in the synthesis of a variety of organic compounds. Additionally, this compound can act as a catalyst for the formation of carbon-carbon bonds, a process known as cross-coupling.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects, as it is not metabolized by the body and is rapidly excreted. However, it has been shown to be an effective catalyst for the synthesis of a variety of organic compounds, which may have potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is highly soluble in water, making it a useful tool for drug discovery. However, it is important to note that this compound is not very stable and can decompose over time, leading to potential loss of product and decreased yields.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate in scientific research. It could be used as a catalyst for the synthesis of complex organic compounds, such as peptides and carbohydrates. Additionally, its high solubility in water could make it a useful tool for drug discovery and development. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Synthesemethoden
Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate can be synthesized from a range of starting materials, including cyclohexanone, ethyl acetoacetate, and ethyl isocyanoacetate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at a temperature of around 80-90°C. The reaction is typically completed within 4-6 hours and yields a crude product that can be purified by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWSJLWWLODKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

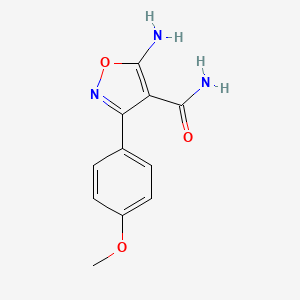

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)
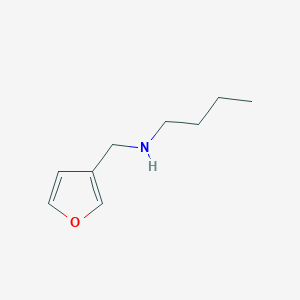
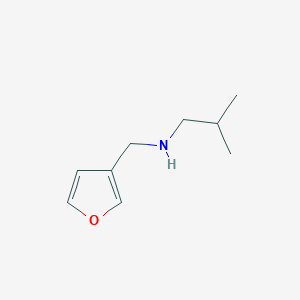

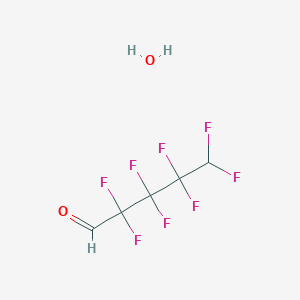
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
